molecular formula C9H9BrF2 B2828185 1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene CAS No. 2167518-99-0

1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene

Cat. No.: B2828185
CAS No.: 2167518-99-0
M. Wt: 235.072
InChI Key: AYOVEBHEGRLUPB-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C9H9BrF2. This compound is part of the aromatic bromides family and is characterized by the presence of a bromine atom, two fluorine atoms, and two methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene typically involves the bromination of 3-(difluoromethyl)-2,4-dimethylbenzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, forming 3-(difluoromethyl)-2,4-dimethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(difluoromethyl)-2,4-dimethylphenol or 3-(difluoromethyl)-2,4-dimethylaniline.

    Oxidation: Formation of 3-(difluoromethyl)-2,4-dimethylbenzoic acid or 3-(difluoromethyl)-2,4-dimethylbenzaldehyde.

    Reduction: Formation of 3-(difluoromethyl)-2,4-dimethylbenzene.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving halogenated aromatic compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
  • 1-Bromo-3-(difluoromethyl)benzene
  • 1-Bromo-3-(difluoromethoxy)benzene

Uniqueness

1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene is unique due to the presence of both difluoromethyl and dimethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVEBHEGRLUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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